5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUBXOFDNKYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733837 | |
| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211586-74-1 | |
| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Aminopyrazole Derivatives
The cyclocondensation of 5-aminopyrazole derivatives with fluorine-containing precursors is a widely reported strategy. For example, US20120232275A1 discloses a method using 3-amino-5-fluoropyridine-2-carboxylic acid as a starting material . The reaction proceeds via acid-catalyzed cyclization in the presence of phosphoryl chloride (POCl₃), yielding the pyrazolo[3,4-b]pyridine core. Subsequent oxidation of the C3 methyl ester to the carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic conditions .
Key Reaction Conditions:
This method is limited by the need for harsh oxidizing agents, which may degrade sensitive functional groups.
Hydrolysis of Methyl 5-Fluoro-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate
Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1256817-19-2) serves as a direct precursor to the target compound . Alkaline hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol converts the ester to the carboxylic acid:
Optimized Parameters:
This method is preferred for its simplicity and high yields but requires pure ester precursors, which may necessitate additional purification steps.
Microwave-Assisted Synthesis with ZnCl₂ Catalysis
Microwave irradiation significantly accelerates the synthesis of pyrazolo[3,4-b]pyridine derivatives. A study by Zou et al. demonstrated that reacting 5-fluoro-3-aminopyrazole with β-chlorovinyl aldehyde in the presence of ZnCl₂ under microwave conditions (300 W, 120°C) produces the target compound in 12 minutes . The carboxylic acid group is introduced via in situ oxidation of an aldehyde intermediate using Jones reagent (CrO₃/H₂SO₄) .
Advantages:
Multi-Component Reactions (MCRs)
MCRs offer a one-pot route to structurally complex molecules. A three-component reaction involving 5-fluoropyridine-2-carboxaldehyde, hydrazine hydrate, and diethyl acetylenedicarboxylate generates the pyrazolo[3,4-b]pyridine skeleton . Acidic hydrolysis of the ester groups then yields the carboxylic acid derivative.
Typical Conditions:
While MCRs are atom-economical, competing side reactions can reduce yields, necessitating careful optimization.
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
Scientific Research Applications
5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Structure : Bromine replaces fluorine at position 3.
- Synthesis : Prepared via bromination of methyl esters followed by hydrolysis (e.g., ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, molecular weight 270.086 g/mol) .
- Applications : Acts as a precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) due to bromine’s utility as a leaving group .
- Comparison : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce metabolic stability but enhance reactivity in substitution reactions .
5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- Structure : Chlorine at position 5, cyclopropyl at position 6, and a 4-fluorophenyl group at position 1.
- Properties : Molecular weight 345.76 g/mol .
- Comparison : The chloro substituent offers moderate electronegativity, while the bulky cyclopropyl and aryl groups enhance steric effects, likely influencing kinase inhibition (e.g., CDK inhibitors mentioned in ) .
Functional Group Modifications
Ester Derivatives (e.g., Ethyl Esters)
Amide Derivatives
- Example : Vericiguat incorporates a carbamate group linked to the pyrazolo[3,4-b]pyridine core .
- Comparison : Amidation reduces acidity, enhancing oral bioavailability. The fluorine in 5-fluoro derivatives further optimizes pharmacokinetics by resisting oxidative metabolism .
Data Tables
Table 1: Comparative Properties of Pyrazolo[3,4-b]pyridine Derivatives
Biological Activity
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS No. 1211586-74-1) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as pyrazolo[3,4-b]pyridines. The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, which can include the formation of the pyrazole ring followed by carboxylation at the 3-position. Various synthetic routes have been reported, emphasizing the importance of optimizing yield and purity for biological studies .
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts:
1. Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds containing this scaffold have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |
| 5-Fluoro derivative | HepG2 | 15.0 | Cell cycle arrest at G2/M phase |
| Other derivatives | A375 | 5.0 | Inhibition of B-Raf kinase |
2. Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory activity. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Table 2: Anti-inflammatory Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| This compound | 30% | 70% | 2.33 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to enhance caspase activity in cancer cells, leading to programmed cell death .
- Cell Cycle Regulation : It may cause cell cycle arrest in specific phases, preventing proliferation .
- Enzyme Inhibition : Its ability to inhibit COX enzymes contributes to its anti-inflammatory effects .
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound reduced swelling significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how do reaction conditions impact yield?
The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyclization reactions. A representative method involves reacting 5-fluoropyridine precursors with hydrazine derivatives under reflux in solvents like n-butanol, followed by carboxylation using (COCl)₂ and NH₃ gas . Yield optimization requires precise control of temperature (e.g., 0°C for TFAA-mediated steps) and stoichiometric ratios of reagents like Pd(OAc)₂ and PPh₃. Contaminants such as unreacted intermediates are common, necessitating purification via column chromatography or recrystallization .
Q. How is the purity of this compound validated in academic research?
Purity (typically ≥95%) is assessed using HPLC with UV detection (λ = 254 nm) or LC-MS. Confirmation of molecular weight (214.14 g/mol, C₆H₆N₄O₅) is achieved via high-resolution mass spectrometry (HRMS). Residual solvents (e.g., DMF, dioxane) are quantified via GC-MS, adhering to ICH guidelines .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- ¹H/¹³C NMR : Distinct signals for the pyrazole ring protons (δ 8.1–8.5 ppm) and carboxylic acid proton (δ 12–13 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and NH (3300–3500 cm⁻¹).
- X-ray Crystallography : Resolves fluorine’s position on the pyridine ring and hydrogen-bonding patterns in the solid state .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazolo[3,4-b]pyridine derivatives?
Discrepancies often arise from impurities in synthesis (e.g., residual Pd catalysts) or substituent positional isomers. For example, 6-fluoro isomers (e.g., 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) may co-elute with the target compound, requiring orthogonal HPLC methods (e.g., chiral columns) for separation . Activity validation should include dose-response assays and comparison with structurally validated reference standards .
Q. How can computational modeling optimize the compound’s drug-likeness for kinase inhibition studies?
Molecular docking (e.g., AutoDock Vina) against kinase targets (e.g., GSK-3β) identifies key interactions between the carboxylic acid group and ATP-binding pockets. DFT calculations (B3LYP/6-31G*) predict electronic effects of fluorine substitution on binding affinity. ADMET profiles are modeled using SwissADME to assess solubility (LogP ≈ 1.5) and metabolic stability .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Scaling reactions like the cyclization of 1,3-dialkyl-1H-pyrazole-5-amine precursors risks side reactions (e.g., dimerization). Mitigation strategies include:
Q. How does fluorination at the 5-position influence metabolic stability compared to other halogenated analogs?
Fluorine’s electronegativity reduces metabolic oxidation by cytochrome P450 enzymes compared to chloro or bromo analogs. In vitro microsomal assays (human liver microsomes) show a 2-fold increase in half-life (t₁/₂ = 45 min) for the 5-fluoro derivative vs. 5-chloro analogs. This correlates with lower LogD values (fluorine’s hydrophilicity) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
